(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one
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Overview
Description
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This method is highly diastereoselective and can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are optimized to achieve high yields and the formation of three contiguous stereocenters.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar annulation reactions. The scalability of these reactions is facilitated by the availability of efficient synthetic routes for the starting materials.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones or alcohols depending on the nucleophile used.
Scientific Research Applications
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one is unique due to its dimethyl substitution at the 6,6-positions, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and biological activity.
Properties
IUPAC Name |
(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)6-3-5(9)4-7(6)8/h6-7H,3-4H2,1-2H3/t6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECIOCZLOBJQBE-KNVOCYPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]1CC(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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